BCS Classification and Aqueous Solubility: Promethazine Teoclate vs. Promethazine Hydrochloride
Promethazine teoclate is classified as a BCS Class II drug, defined by low aqueous solubility and high intestinal permeability, in contrast to the hydrochloride salt which is freely water-soluble and falls under BCS Class I or III designation [1][2]. The teoclate salt's poor solubility has driven dedicated formulation research, including fast-dissolving tablets with β-cyclodextrin to enhance dissolution, an intervention not required for the hydrochloride salt [2].
| Evidence Dimension | Aqueous Solubility (British Pharmacopoeia Description) and BCS Classification |
|---|---|
| Target Compound Data | Very slightly soluble in water; BCS Class II (low solubility, high permeability) [1][2] |
| Comparator Or Baseline | Freely soluble in water (Hydrochloride salt); BCS Class I or III |
| Quantified Difference | Qualitative difference in solubility classification; teoclate requires solubility-enhancement strategies for immediate-release formulation |
| Conditions | British Pharmacopoeia 2025 monographs; BCS classification per published formulation literature |
Why This Matters
BCS classification directly dictates the bioequivalence study design (in vivo vs. in vitro waiver) and informs formulation development and procurement of solubility-enhancement excipients for generic product development.
- [1] British Pharmacopoeia 2025. Promethazine Teoclate. Characteristics: Very slightly soluble in water. View Source
- [2] Formulation of Fast-Dissolving Tablets of Promethazine Theoclate. Tropical Journal of Pharmaceutical Research (2010); 9 (4): 333-340. Core.ac.uk. View Source
